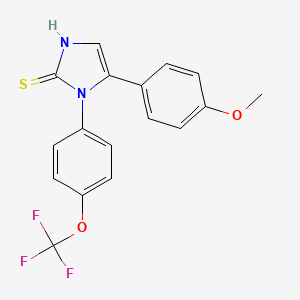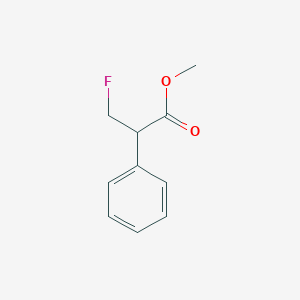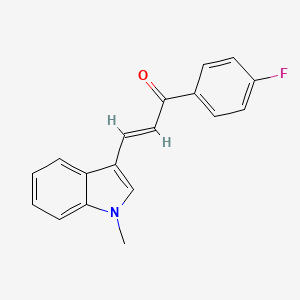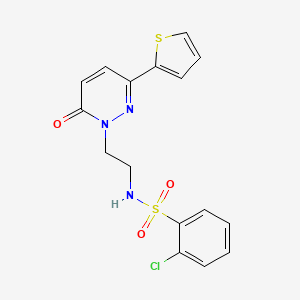![molecular formula C16H13ClN2O3 B3000895 1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea CAS No. 2194907-47-4](/img/structure/B3000895.png)
1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea" is a urea derivative characterized by the presence of a bifuran moiety and a chlorophenyl group. Urea derivatives are known for their wide range of biological activities, including anticancer properties. The bifuran component may contribute to the compound's lipophilicity and potential interactions with biological targets, while the chlorophenyl group could enhance its binding affinity and specificity.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of the provided papers, similar compounds have been synthesized using various starting materials and reagents. For instance, 1-aryl-3-(2-chloroethyl) ureas were synthesized from 4-phenylbutyric acid and alkylanilines . Another approach involved the synthesis of 1,3-disubstituted ureas with phenyl fragments containing halogen substituents, where 1-isocyanatoadamantane was prepared using diphenylphosphoryl azide . These methods could potentially be adapted for the synthesis of "1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea" by selecting appropriate starting materials and conditions that favor the formation of the bifuran and chlorophenyl moieties.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The presence of substituents like the bifuran and chlorophenyl groups can influence the compound's conformation and electronic properties. Spectroscopic techniques such as NMR, IR, MS, and HRMS are typically used to elucidate the structures of newly synthesized compounds . These techniques would be essential in confirming the structure of "1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea" and ensuring its purity.
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions, depending on their substituents. The papers provided do not directly discuss the chemical reactions of bifuran-containing ureas, but they do mention the synthesis of related compounds and their reactivity. For example, the reactivity of N,N'-disubstituted ureas containing polycyclic fragments was explored, and these compounds were found to be promising as inhibitors of human soluble epoxide hydrolase . The bifuran moiety in "1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea" could similarly affect its reactivity and potential as a biological inhibitor.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of a bifuran moiety could increase the compound's lipophilicity, potentially affecting its solubility and bioavailability. The chlorophenyl group might contribute to the compound's stability and its affinity for certain biological targets. The papers provided discuss the synthesis and properties of various 1,3-disubstituted ureas, which could serve as a reference for predicting the properties of "1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea" .
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[[5-(furan-3-yl)furan-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-13-3-1-2-4-14(13)19-16(20)18-9-12-5-6-15(22-12)11-7-8-21-10-11/h1-8,10H,9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKBAIHGKVUTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(O2)C3=COC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide](/img/structure/B3000813.png)


![6-Methyl-2-(4-phenoxybutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3000821.png)
![2-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopentyl-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3000822.png)

![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B3000824.png)

![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3000827.png)

![1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-Propen-1-one](/img/structure/B3000830.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B3000835.png)